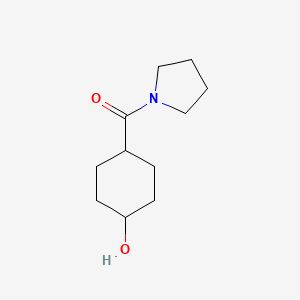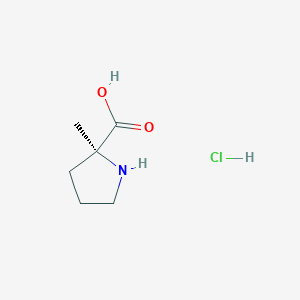
trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
Trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, also known as 4-OH-Pyrrolidin-1-yl-methanone, or 4-OH-PPM, is a synthetic chemical compound which has been the subject of a great deal of research in recent years. It is a cyclic amide which is used in a variety of scientific and medical applications, ranging from drug synthesis to laboratory research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Organotin(IV) complexes of derivatives including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, highlighting their potential as drugs due to improved antibacterial activities. These complexes were evaluated for their in vitro antimicrobial activities, showing promise in drug development (Singh et al., 2016).
Biological Screening
- The synthesized organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives showed significant activity against various bacterial and fungal species, suggesting their potential in antimicrobial drug development (Singh et al., 2016).
Derivative Synthesis and Applications
- Pyrrolidine derivatives, including those related to trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, have been synthesized and show significant biological activities. These activities are crucial in clinical drugs, such as anti-migraine, antiviral, and anticancer medications (Prasad et al., 2021).
Antimicrobial and Antioxidant Activities
- Various compounds synthesized from pyrrolidine derivatives have been tested for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Lynda, 2021).
Structural and Molecular Studies
- Structural analyses, such as X-ray diffraction and nuclear magnetic resonance spectroscopy, have been conducted on pyrrolidine derivatives. These studies contribute to a deeper understanding of their chemical properties and potential applications in various scientific fields (Butcher et al., 2006).
Molecular Docking and Analysis
- Molecular docking studies of pyrrolidine derivatives have been performed, illustrating their interaction with various biological targets. This research is vital in drug design and discovery, especially in understanding how these compounds can be used in treating diseases (Lynda, 2021).
Pharmaceutical Industry Applications
- Monoterpene derivatives, including pyrrolidine derivatives, have shown significant biological relevance in the pharmaceutical industry, particularly for their anti-microbial and anti-fungal properties (Masila et al., 2020).
Propriétés
IUPAC Name |
(4-hydroxycyclohexyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUASRAZNGQRONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)


![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)